5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAABVMKMRFARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661535 | |
| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83027-73-0 | |
| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Bromo 1 Chloro 3 Fluoro 2 Iodobenzene
Strategic Retrosynthetic Analysis
Retrosynthetic analysis is a method for designing a synthetic pathway by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.com This process involves breaking down the complex target molecule through a series of "disconnections" that correspond to known chemical reactions. airitilibrary.com For polysubstituted aromatic compounds, the order in which substituents are introduced is critical to the success of the synthesis, as the groups already present on the ring will direct the position of subsequent additions. libretexts.orgpressbooks.pub
For a molecule like 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, the primary disconnections involve the carbon-halogen bonds. The goal is to identify a sequence of reactions that could form these bonds in the forward synthesis. A key consideration is the directing effect of the halogens themselves. Halogens are deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution (EAS) reactions. libretexts.org
A plausible retrosynthetic strategy would involve sequentially disconnecting the halogens, often starting with the one introduced in the final step of the forward synthesis. For instance, one might consider the iodination or bromination as the final step. However, a more powerful strategy involves disconnecting to a precursor where a more versatile functional group, such as an amino (-NH₂) or nitro (-NO₂) group, is present. These groups can be used to control the regiochemistry and can be converted into a halogen or removed entirely. google.com
A potential retrosynthetic pathway could look like this:
Disconnect the Iodine: The C-I bond can be formed via iodination of a 4-bromo-2-chloro-6-fluoroaniline (B1287600) precursor, followed by removal of the amino group. Alternatively, direct iodination of a 1-bromo-5-chloro-3-fluorobenzene precursor could be considered, though controlling regioselectivity would be challenging.
Disconnect the Amino Group (from an Aniline (B41778) Precursor): An amino group is an excellent control element. It can be introduced via the reduction of a nitro group. youtube.com The amino group can then be replaced by a halogen (e.g., F via the Schiemann reaction) or removed (deamination) after it has served its purpose of directing other substituents. google.com
Disconnect Other Halogens: The remaining C-Br, C-Cl, and C-F bonds are disconnected to arrive at a simpler, often commercially available, starting material like a di-substituted or mono-substituted benzene (B151609). youtube.com
Based on the retrosynthetic analysis, highly functionalized anilines and nitrobenzenes are identified as key strategic precursors. The strong activating and ortho-, para-directing nature of the amino group, or the strong deactivating and meta-directing nature of the nitro group, can be exploited to install other substituents in the desired positions. pressbooks.pub
For the synthesis of this compound, a plausible precursor could be a compound like 2,4-dichloro-3-fluoro-aniline or a related nitrobenzene (B124822). google.com For example, a synthetic plan could start with a nitrobenzene derivative. The nitro group directs subsequent halogenations to the meta position. libretexts.org Following the introduction of other substituents, the nitro group can be reduced to an aniline (NH₂). youtube.com This aniline can then be used to introduce the final halogen, for instance, through a Sandmeyer reaction or a Schiemann reaction, before being removed if necessary. Patent literature for related compounds often details routes starting from substituted nitrobenzenes, which are then reduced to anilines to facilitate further transformations. google.com
Advanced Synthetic Routes
The forward synthesis of this compound from a simple starting material like benzene involves a carefully orchestrated sequence of reactions. The order of halogenation is paramount to achieving the correct substitution pattern.
A multi-step synthesis is unavoidable for this target molecule. libretexts.org A hypothetical route might begin with a precursor like 1,3-dichloro-2-fluoro-4-nitro-benzene, which can be synthesized through various nitration and halogenation steps. google.com
A possible sequence is outlined below:
Reduction: The nitro group of the precursor is reduced to an amino group (aniline) using reagents like Sn/HCl or H₂/Pd. youtube.com This transforms the directing effect from meta to ortho-, para-.
Bromination: The resulting aniline is brominated. The powerful activating effect of the amino group directs the bromine to one of the open ortho/para positions.
Diazotization and Substitution: The amino group is then converted into a diazonium salt (N₂⁺) using sodium nitrite (B80452) and a strong acid. This versatile intermediate can then be used to introduce the iodine atom (e.g., via reaction with KI).
Final Modification: If the amino group was used to introduce a different halogen (like fluorine via the Schiemann reaction), the other halogens would need to be installed in preceding steps, always considering the directing effects of the substituents present at each stage.
Electrophilic Aromatic Substitution (EAS) is the fundamental reaction for introducing halogens onto a benzene ring. msu.edubyjus.com The reaction proceeds via a two-step mechanism: attack of the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. msu.edu
Chlorination and Bromination: These reactions typically require a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule (e.g., Cl₂ or Br₂) and generate a potent electrophile. byjus.commasterorganicchemistry.com
Iodination: Direct iodination with I₂ is often slow and requires an oxidizing agent (like HNO₃ or H₂O₂) to generate a stronger electrophilic iodine species (I⁺). masterorganicchemistry.comchemistrysteps.com
Fluorination: Direct fluorination with F₂ is too violent and impractical. Therefore, fluorine is typically introduced indirectly, most commonly via the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aniline precursor.
The presence of multiple deactivating halogen substituents on the ring makes subsequent EAS reactions progressively more difficult, often requiring harsher conditions. libretexts.org
| Halogenation | Typical Reagents | Electrophile |
|---|---|---|
| Chlorination | Cl₂, FeCl₃ or AlCl₃ | Cl⁺ |
| Bromination | Br₂, FeBr₃ | Br⁺ |
| Iodination | I₂, HNO₃ (oxidizing agent) | I⁺ |
Regioselectivity is the most critical challenge in synthesizing polysubstituted arenes. pku.edu.cn The position of an incoming electrophile is determined by the combined directing effects of all substituents already on the ring. libretexts.org
Directing Effects: Halogens (F, Cl, Br, I) are ortho-, para-directors. fiveable.me When multiple halogens are present, their directing effects can either reinforce or oppose each other. For example, in a 1,3-dihalogenated benzene, the positions ortho to one halogen and para to the other (the C4/C6 positions) are activated, but the position between the two halogens (C2) is sterically hindered and generally less reactive.
Steric Hindrance: As the benzene ring becomes more crowded with bulky substituents (like bromine and iodine), steric hindrance can play a significant role in directing an incoming group to the least hindered position. libretexts.org For instance, substitution at a position flanked by two existing substituents is generally disfavored. Careful selection of the reaction sequence is necessary to navigate these steric and electronic effects to achieve the desired 1,2,3,5-substitution pattern of the target molecule.
| Substituent | Classification | Directing Effect |
|---|---|---|
| -NH₂, -OH, -OR | Strongly Activating | Ortho, Para |
| -Alkyl (e.g., -CH₃) | Activating | Ortho, Para |
| -F, -Cl, -Br, -I | Deactivating | Ortho, Para |
| -NO₂, -SO₃H, -CN | Strongly Deactivating | Meta |
Multi-step Halogenation Sequences on Benzene or Substituted Benzenes
Electrophilic Aromatic Substitution (EAS) for Halogenation in Complex Systems
Catalyst Systems for Selective Halogenation (e.g., Lewis Acids)
The introduction of halogen atoms onto an aromatic ring is a cornerstone of organic synthesis. For substrates that are not highly activated, electrophilic halogenation often requires the use of a catalyst to enhance the electrophilicity of the halogenating agent. Lewis acids are commonly employed for this purpose.
In the context of synthesizing precursors to this compound, a plausible starting material could be 1-bromo-3-chloro-5-fluorobenzene. The subsequent iodination at the C2 position would necessitate a method for selective halogenation. Lewis acids such as iron(III) halides (FeX₃) or aluminum halides (AlX₃) are frequently used to polarize dihalogen molecules (X₂), effectively generating a more potent electrophile. For instance, the reaction of a halogenated benzene with iodine in the presence of an oxidizing agent like nitric acid or iodic acid can facilitate the introduction of the iodine atom.
The choice of Lewis acid catalyst and reaction conditions is crucial for achieving the desired regioselectivity, which is dictated by the directing effects of the existing halogen substituents. Halogens are ortho-, para-directing yet deactivating groups. In a molecule like 1-bromo-3-chloro-5-fluorobenzene, the positions ortho and para to the fluorine atom are the most activated (or least deactivated) towards electrophilic attack.
| Catalyst System | Halogenating Agent | Substrate Example | Product |
| Iron(III) Bromide (FeBr₃) | Bromine (Br₂) | 1-Chloro-3-fluorobenzene | 1-Bromo-5-chloro-3-fluorobenzene |
| Aluminum Chloride (AlCl₃) | Chlorine (Cl₂) | 1-Bromo-3-fluorobenzene | 1-Bromo-3-chloro-5-fluorobenzene |
| Nitric Acid/Iodic Acid | Iodine (I₂) | 1-Bromo-3-chloro-5-fluorobenzene | This compound |
Diazotization and Sandmeyer-type Reactions for Halogen Introduction
Diazotization of aromatic amines followed by a Sandmeyer or Sandmeyer-type reaction is a versatile and powerful method for the introduction of a wide range of substituents, including halogens, onto an aromatic ring. wikipedia.orgorganic-chemistry.orgnih.gov This approach offers a distinct advantage in controlling the regiochemistry of the final product, as the position of the introduced halogen is determined by the initial position of the amino group.
A potential synthetic route to this compound via this methodology could start from a suitably substituted aniline, for example, 6-bromo-2-chloro-4-fluoro-aniline. The synthesis of a related compound, 5-bromo-1,3-dichloro-2-fluoro-benzene, has been described through the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline. google.com
The process involves treating the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures to form a diazonium salt. This intermediate can then be treated with a copper(I) halide (e.g., CuCl, CuBr) in a classic Sandmeyer reaction to introduce a chlorine or bromine atom. wikipedia.orgnih.gov For the introduction of iodine, a copper catalyst is not always necessary, and the diazonium salt can be treated directly with a source of iodide ions, such as potassium iodide. acs.org
| Starting Material | Reagents | Intermediate | Final Product |
| 6-Bromo-2-chloro-4-fluoro-aniline | 1. NaNO₂, H₂SO₄ 2. KI | 6-Bromo-2-chloro-4-fluoro-benzenediazonium salt | This compound |
| 2-Amino-5-bromo-1-chloro-3-fluorobenzene | 1. NaNO₂, HCl 2. KI | 5-Bromo-1-chloro-3-fluorobenzene-2-diazonium salt | This compound |
Halogen Exchange Reactions for Specific Halogen Placement
Halogen exchange (HALEX) reactions provide another avenue for the synthesis of specific aryl halides. This type of reaction involves the substitution of one halogen atom for another. While more commonly applied in the synthesis of aryl fluorides from aryl chlorides or bromides, under certain conditions, other halogen exchanges can be achieved.
For instance, the synthesis of long-chain alkyl iodides and bromides from their corresponding fluorides has been demonstrated using commercially available alumina (B75360) as a catalyst. acs.org In the context of aromatic systems, the Finkelstein reaction, which typically involves the exchange of a chloride or bromide for an iodide using an alkali metal iodide, can be a useful transformation. acs.org However, for a complex, electron-deficient substrate like a tetrahalogenated benzene, these reactions can be challenging and may require specific catalysts or harsh reaction conditions.
The feasibility of a halogen exchange reaction to produce this compound would depend on the availability of a suitable precursor and the relative reactivity of the carbon-halogen bonds. Given the bond strength hierarchy (C-F > C-Cl > C-Br > C-I), replacing a lighter halogen with a heavier one is generally more favorable.
| Precursor | Reagents | Product |
| 2,5-Dibromo-1-chloro-3-fluorobenzene | NaI, Catalyst | This compound |
| 1,2-Dichloro-5-bromo-3-fluorobenzene | NaI, Catalyst | This compound |
Cross-Coupling Reactions in the Synthesis of Highly Substituted Aryl Halides
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions are particularly useful for constructing complex aromatic systems, including highly substituted aryl halides.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation with Halogenated Precursors
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.govyoutube.comyoutube.com This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.gov
While typically used to form aryl-aryl bonds, the principles of Suzuki-Miyaura coupling can be applied to the synthesis of highly substituted aryl halides by using a halogenated arylboronic acid as a coupling partner. For instance, one could envision a scenario where a less complex di- or tri-halogenated benzene is coupled with a halogenated arylboronic acid to build up the desired substitution pattern. The chemoselectivity of the coupling is a key consideration, as the different carbon-halogen bonds exhibit different reactivities towards the palladium catalyst (C-I > C-Br > C-Cl).
| Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Product |
| 1,3-Dibromo-5-fluorobenzene | 2-Chloro-4-iodophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Precursor to this compound |
| 1-Bromo-3-chloro-5-fluoro-2-iodobenzene | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Bromo-1-chloro-3-fluoro-2-phenylbenzene |
Other Palladium-Catalyzed Cross-Coupling Strategies (e.g., Negishi, Stille)
Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are also powerful methods for the synthesis of substituted aromatic compounds.
The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide. wikipedia.orgorganic-chemistry.orgyoutube.com Organozinc compounds are generally more reactive than organoboron compounds, which can be advantageous for less reactive aryl chlorides. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and effectiveness in complex molecule synthesis. wikipedia.org
The Stille coupling employs an organotin reagent (organostannane) to couple with an organic halide. A key advantage of the Stille reaction is that the organostannanes are often stable and can be purified by chromatography. However, a significant drawback is the toxicity of the tin byproducts, which can complicate purification.
Both Negishi and Stille couplings offer alternative strategies for the construction of the carbon skeleton of precursors to this compound, particularly when the use of organoboron reagents is not feasible or desirable. The choice of coupling reaction often depends on the specific substrates, desired functional group tolerance, and practical considerations such as reagent availability and toxicity.
| Reaction | Organometallic Reagent | Organic Halide | Catalyst | Product Type |
| Negishi | Arylzinc halide | Aryl halide/triflate | Palladium or Nickel | Biaryl |
| Stille | Arylstannane | Aryl halide/triflate | Palladium | Biaryl |
Free Radical Halogenation Approaches and Their Selectivity
Free radical halogenation is a type of halogenation that is characteristic of alkanes and alkyl-substituted aromatics, typically initiated by UV light or heat. wikipedia.orgchemeurope.com This reaction proceeds via a free-radical chain mechanism. wikipedia.orgchemeurope.com While direct free radical halogenation of an aromatic ring is not a common synthetic route due to the stability of the benzene ring, the principles of radical reactivity and selectivity are important in understanding potential side reactions and in the synthesis of precursors.
The selectivity of free radical halogenation is highly dependent on the halogen used. Bromination is generally more selective than chlorination, favoring the formation of the most stable radical intermediate. youtube.com Fluorination is highly reactive and often unselective, while iodination is typically not thermodynamically favorable. wikipedia.org
In the context of synthesizing this compound, free radical halogenation would be more relevant for the synthesis of alkyl-substituted precursors that could later be converted to the final product. For instance, the benzylic position of an alkyl-substituted aromatic ring is particularly susceptible to free radical bromination.
| Substrate | Halogenating Agent | Conditions | Major Product |
| Toluene | N-Bromosuccinimide (NBS) | Peroxide, heat | Benzyl bromide |
| Methane | Chlorine (Cl₂) | UV light | Chloromethane, Dichloromethane, etc. wikipedia.org |
Optimization of Reaction Conditions
The successful synthesis of polyhalogenated benzenes like this compound hinges on the precise control of various reaction parameters. Optimization is a multi-faceted process involving the careful selection of solvents, management of temperature and pressure, and fine-tuning of catalytic systems.
Solvent Effects on Reaction Rate and Selectivity
The choice of solvent is a critical factor that can significantly influence the rate and selectivity of halogenation reactions, which are key steps in the synthesis of polyhalogenated aromatics. numberanalytics.com Solvents can affect the electrophilicity of the halogenating agent and stabilize intermediates formed during the reaction. quora.com
In electrophilic aromatic substitution, the reaction proceeds through the formation of a charged intermediate known as an arenium ion or sigma complex. numberanalytics.comquora.com The solvent's polarity can play a crucial role in stabilizing this intermediate.
Polar Solvents : Polar solvents can enhance the rate of halogenation reactions. numberanalytics.com They can stabilize the charged arenium ion intermediate, thereby lowering the activation energy of the reaction. For instance, in chlorination, polar solvents can enhance the electrophilicity of the chlorine cation. numberanalytics.com
Non-Polar Solvents : Conversely, non-polar solvents may slow down the reaction rate. numberanalytics.comquora.com
Acidic Solvents : In some cases, the presence of an acid, such as acetic acid, can influence the reaction by stabilizing the arenium ion intermediate. quora.com
The selectivity of the reaction, particularly the regioselectivity in polysubstituted benzenes, is also impacted by the solvent. The solvent can influence the orientation of the incoming electrophile by interacting with the substituents already present on the aromatic ring.
Below is a table summarizing the general effects of different solvent types on electrophilic halogenation reactions.
| Solvent Type | Polarity | Effect on Reaction Rate | Rationale |
| Non-Polar | Low | Generally decreases | Does not effectively stabilize the charged arenium ion intermediate. numberanalytics.comquora.com |
| Polar Aprotic | High | Generally increases | Stabilizes the arenium ion through dipole-dipole interactions. |
| Polar Protic | High | Can increase rate, but may also react with reagents | Can solvate both the electrophile and the intermediate, but may interfere with Lewis acid catalysts. quora.com |
| Acidic | Varies | Can influence rate and kinetics | Can stabilize the arenium ion and affect the rate-determining step. quora.com |
Temperature and Pressure Control in Multistep Syntheses
The synthesis of a complex molecule such as this compound invariably involves multiple steps. libretexts.orgyoutube.com Controlling temperature and pressure throughout this sequence is paramount for maximizing yield and minimizing side reactions.
Higher temperatures generally increase the rate of reaction but can adversely affect selectivity, leading to the formation of undesired isomers or over-halogenation. numberanalytics.comnumberanalytics.com For a multistep synthesis, each step will have its own optimal temperature profile. For instance, an initial electrophilic substitution might require moderate temperatures to ensure regioselectivity, while a subsequent cross-coupling reaction might need higher temperatures to drive the catalytic cycle. nih.gov
Pressure becomes a significant variable, especially when dealing with volatile reagents or when trying to influence reaction equilibria. In modern synthesis, particularly in continuous flow systems, elevated pressure allows for heating solvents well above their atmospheric boiling points. umontreal.canih.gov This "superheating" can dramatically accelerate reaction rates, turning reactions that take hours in batch into processes that take minutes in flow. nih.gov This precise control is crucial for managing complex reaction sequences efficiently and safely. nih.gov
Catalyst Loading and Ligand Effects in Cross-Coupling
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are integral to the synthesis of complex aromatic compounds. nih.govyoutube.com The efficacy of these reactions is highly dependent on the catalyst system, which typically consists of a transition metal (often palladium) and a coordinating ligand. youtube.com
Catalyst Loading: The amount of catalyst used can impact reaction efficiency and cost. While higher catalyst loading might increase the reaction rate, it also increases the cost and the potential for metal contamination in the final product. Optimization aims to find the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe. For large-scale manufacturing, even small reductions in catalyst loading can lead to significant cost savings. nih.gov
Ligand Effects: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. acs.org In the cross-coupling of polyhalogenated arenes, the choice of ligand is critical for achieving site-selectivity. nih.govnih.gov Because the reactivity of carbon-halogen bonds decreases in the order C-I > C-Br > C-Cl > C-F, a carefully chosen catalyst-ligand system can selectively activate one C-X bond over others. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the oxidative addition step, which is the first and often rate-determining step in the catalytic cycle. nih.govyoutube.comnih.gov The steric and electronic properties of the ligand can be tuned to favor reaction at a specific halogen-substituted position on the benzene ring. nih.gov
The following table illustrates how different components of a catalyst system can be varied to optimize a cross-coupling reaction.
| Parameter | Variable | Desired Outcome |
| Metal Precursor | Pd(OAc)₂, Pd₂(dba)₃ | High activity and stability. nih.gov |
| Ligand | Biarylphosphines, NHCs | Enhanced reactivity, selectivity, and catalyst stability. acs.orgnih.gov |
| Catalyst Loading | mol % | Minimize cost and contamination while maintaining high conversion. nih.gov |
| Base | K₂CO₃, Cs₂CO₃ | Facilitates the transmetalation step. |
| Solvent | Toluene, Dioxane, DMF | Solubilizes reagents and influences catalyst activity. |
Process Intensification and Scalability
Moving a synthetic route from the laboratory bench to industrial production requires a focus on process intensification and scalability. This involves developing methodologies that are not only efficient and high-yielding but also safe, economical, and environmentally sustainable on a large scale.
Industrial-Scale Production Methodologies for Polyhalogenated Aromatics
The industrial-scale synthesis of polyhalogenated aromatics presents several challenges. Reactions that are straightforward on a gram scale can become problematic when scaled up to kilograms or tons. Issues such as heat transfer, mixing, and purification become much more critical. google.com
For example, purification by silica (B1680970) gel chromatography, common in laboratory settings, is often impractical and costly for large-scale production. google.com Therefore, industrial processes must be designed to yield products of high purity directly from the reaction or through simpler purification methods like crystallization or distillation. A patent for the synthesis of the related compound 5-bromo-1,3-dichloro-2-fluoro-benzene highlights the need for economical and industrially applicable manufacturing processes, avoiding carcinogenic reagents and complex purification steps. google.com The development of robust, high-selectivity reactions is a key objective to minimize the formation of impurities that would require difficult separation procedures.
Continuous Flow Synthesis Approaches
Continuous flow chemistry has emerged as a powerful technology for process intensification and scaling up the production of fine chemicals. umontreal.canih.gov In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs. This approach offers several advantages over traditional batch processing, particularly for the synthesis of complex molecules like this compound.
Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, minimizing hotspots and side reactions. unito.it
Improved Safety : The small internal volume of a flow reactor means that only a small amount of material is reacting at any given time, reducing the risks associated with highly exothermic or hazardous reactions. umontreal.ca
Precise Control over Reaction Time : Residence time in the reactor is precisely controlled by the flow rate and reactor volume, leading to better control over product distribution.
Scalability : Scaling up production in a flow system often involves running the process for a longer duration or using multiple reactors in parallel ("scaling out"), which is often simpler than designing and building larger batch reactors.
By leveraging continuous flow technology, the synthesis of polyhalogenated aromatics can be made more efficient, consistent, and safer, facilitating the transition from laboratory discovery to industrial production. nih.gov
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
The application of microwave irradiation in the synthesis of highly substituted aromatic compounds, such as this compound, represents a significant advancement in synthetic methodology, offering accelerated reaction times and often improved yields compared to conventional heating methods. numberanalytics.comresearchgate.net Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules and ionic species to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. ijacskros.com This efficient energy transfer can overcome activation barriers more effectively than traditional conductive heating, resulting in dramatic rate enhancements. numberanalytics.comatomfair.com
While a specific documented microwave-assisted synthesis for this compound is not extensively reported in peer-reviewed literature, the principles of MAOS can be applied to its logical synthetic precursors, such as through an accelerated Sandmeyer reaction. The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl halide via a diazonium salt intermediate. wikipedia.orgbyjus.com This transformation is crucial for introducing the iodo-substituent onto the polysubstituted benzene ring.
In a hypothetical microwave-assisted approach, the diazotization of a precursor aniline, such as 3-bromo-5-chloro-1-fluoro-2-aminobenzene, followed by a copper(I)-catalyzed reaction with an iodide source, could be significantly expedited. Microwave energy can accelerate both the formation of the diazonium salt and its subsequent conversion to the final iodinated product. organic-chemistry.orgnumberanalytics.com The rapid heating under microwave irradiation can lead to a substantial reduction in reaction time, from hours to mere minutes, while also potentially minimizing the formation of unwanted byproducts that can occur with prolonged reaction times at high temperatures under conventional heating. researchgate.netacs.org
The advantages of microwave-assisted synthesis in reactions pertinent to the formation of polysubstituted halobenzenes are well-documented for analogous systems. For instance, palladium-catalyzed halogenation reactions and other cross-coupling reactions, which are fundamental in constructing such complex aromatic systems, have shown remarkable improvements under microwave conditions. nih.gov
The following table illustrates a comparative analysis of reaction times and yields for general halogenation reactions, representative of the type of transformations that could be involved in the synthesis of this compound, under conventional versus microwave heating.
| Reaction Type | Conventional Heating Time | Microwave Heating Time | Conventional Yield (%) | Microwave Yield (%) | Reference Reaction |
|---|---|---|---|---|---|
| Gewald Reaction | 4 hours | 20 minutes | 75 | 88 | Synthesis of 2-aminothiophenes organic-chemistry.org |
| Coumarin Synthesis | 8-10 hours | 10-15 minutes | 68-79 | 80-90 | Synthesis of coumarin-based 1,2,3-triazoles nih.gov |
| Palladium-Catalyzed Halogenation | 1 hour | 10-25 minutes | Variable | ~62 | Regioselective halogenation of 3-phenyl-2H-benzo[b] atomfair.comacs.orgoxazin-2-ones nih.gov |
Research into microwave-assisted synthesis has consistently demonstrated that the kinetic enhancements are not solely due to rapid heating but also to specific microwave effects that can influence reaction pathways and selectivity. ijacskros.com The use of microwave-transparent, sealed vessels allows for reactions to be conducted at temperatures significantly above the solvent's boiling point, further accelerating the reaction rate. acs.org This approach is particularly beneficial for the synthesis of complex molecules like this compound, where achieving the desired substitution pattern can be challenging and may require forcing conditions. researchgate.net The efficiency and speed of microwave-assisted synthesis make it an attractive and environmentally conscious alternative to traditional synthetic protocols. nih.gov
Advanced Spectroscopic and Analytical Characterization for 5 Bromo 1 Chloro 3 Fluoro 2 Iodobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, showing two distinct signals corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the anisotropic effects and the electron-withdrawing nature of the adjacent halogen atoms. The proton at position 4 (H-4) is expected to appear as a doublet of doublets due to coupling with the fluorine atom at position 3 and the proton at position 6. Similarly, the proton at position 6 (H-6) would also likely present as a doublet of doublets, coupling to the fluorine at position 3 and the proton at position 4.
The ¹³C NMR spectrum provides a more detailed fingerprint of the carbon skeleton. Six distinct signals are expected, corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts are significantly influenced by the directly attached halogen atoms, with carbons bonded to more electronegative halogens generally appearing at different field strengths. Carbons directly bonded to iodine and bromine often show resonances at higher fields (lower ppm values) compared to those bonded to chlorine and fluorine.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-4 | 7.50 - 7.80 | dd | J(H-F) = 5-8, J(H-H) = 2-3 |
| H-6 | 7.30 - 7.60 | dd | J(H-F) = 8-10, J(H-H) = 2-3 |
| C-1 | 130 - 135 | d | J(C-F) ≈ 3-5 |
| C-2 | 90 - 95 | d | J(C-F) ≈ 20-25 |
| C-3 | 158 - 162 | d | J(C-F) ≈ 240-250 |
| C-4 | 125 - 130 | d | J(C-F) ≈ 20-25 |
| C-5 | 115 - 120 | s |
Note: The predicted values are based on general principles of NMR spectroscopy for halogenated benzenes and may vary from experimental results.
¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at position 3. This signal would likely appear as a doublet of doublets due to coupling with the two neighboring protons (H-4 and H-6). The chemical shift of the fluorine signal provides valuable information about its electronic environment, which is influenced by the surrounding halogen atoms.
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms in the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of H-4 and H-6, confirming their scalar coupling and proximity on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. For this molecule, an HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, and between the H-6 signal and the C-6 signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for assigning the quaternary carbons. For example, H-4 would be expected to show correlations to C-2, C-3, C-5, and C-6, while H-6 would show correlations to C-1, C-2, C-4, and C-5. These correlations are vital for confirming the substitution pattern of the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms. In this case, it could show through-space correlations between the fluorine atom and the adjacent protons (H-4 and H-2 if it were present), as well as between neighboring protons.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine and chlorine, with their characteristic isotopic patterns, results in a distinctive cluster of peaks for the molecular ion.
Table 2: Predicted HRMS Data for this compound (C₆H₂BrClFI)
| Isotopologue | Calculated Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| ¹²C₆¹H₂⁷⁹Br³⁵Cl¹⁹F¹²⁷I | 333.8057 | ~75 |
| ¹²C₆¹H₂⁸¹Br³⁵Cl¹⁹F¹²⁷I | 335.8037 | ~75 |
| ¹²C₆¹H₂⁷⁹Br³⁷Cl¹⁹F¹²⁷I | 335.8028 | ~25 |
Note: The calculated exact mass is based on the most abundant isotopes. The relative abundances are approximate and depend on the natural isotopic distribution of bromine and chlorine.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. For this compound, fragmentation is expected to be initiated by the loss of the weakest carbon-halogen bond, which is the C-I bond. Subsequent losses of other halogen atoms or small neutral molecules would lead to a series of fragment ions.
A plausible fragmentation pathway would involve the initial loss of an iodine radical to form a stable aryl cation. Further fragmentation could involve the loss of bromine, chlorine, or fluorine radicals, or the elimination of molecules such as HCl or HBr. The analysis of the m/z values of these fragment ions helps to confirm the presence and arrangement of the substituents on the benzene ring.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Separation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental for assessing the purity of a sample and for separating it from its structural isomers. The separation is achieved in the gas chromatograph, where the compound is passed through a capillary column. The differential interactions between the analyte and the column's stationary phase lead to the separation of components based on factors like boiling point and polarity.
The high efficiency of capillary columns is crucial for separating isomers of halogenated benzenes, which often have very similar physicochemical properties. vurup.sk For instance, the separation of dichlorobenzene isomers can be challenging, but achievable with appropriate column selection and temperature programming. nih.gov The choice of the stationary phase is critical; for example, liquid crystalline stationary phases have shown unique selectivity for positional isomers. vurup.sk
Once separated by the GC, the molecules enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, allowing for the confirmation of the compound's identity and the identification of any impurities. For halogenated compounds, the isotopic patterns of bromine and chlorine are particularly useful for identification.
To enhance sensitivity and selectivity for trace-level analysis of halogenated compounds in complex matrices, such as crude oil, techniques like headspace sampling or selective ionization methods can be employed. researchgate.net A halogen-specific detector (XSD) can also be used in conjunction with GC to selectively detect halogenated compounds, minimizing interference from non-halogenated matrix components. nih.gov
Table 1: Illustrative GC-MS Parameters for Halogenated Benzene Analysis
| Parameter | Value |
| GC System | Agilent 7890A or similar |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS System | 5975C MSD or similar |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-400 amu |
| Transfer Line Temp | 280 °C |
Note: These are example parameters and would require optimization for the specific analysis of this compound.
Comprehensive Two-Dimensional Gas Chromatography Coupled to Time-of-Flight Mass Spectrometry (GC×GC/TOF-MS) for Complex Mixtures
For the analysis of highly complex mixtures containing numerous halogenated compounds, comprehensive two-dimensional gas chromatography (GC×GC) coupled to a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation power and sensitivity. nih.gov This technique employs two columns with different stationary phases (orthogonal separation mechanisms) connected by a modulator.
The modulator traps fractions of the effluent from the first-dimension column and then rapidly re-injects them onto the second-dimension column for a fast separation. This results in a structured two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. nih.gov
The coupling of GC×GC with TOF-MS is particularly advantageous. TOF-MS provides high-speed data acquisition, which is necessary to capture the narrow peaks produced by the second-dimension separation, and offers high-resolution mass measurements for accurate formula determination. dntb.gov.ua This combination is a powerful tool for non-target screening and the identification of unknown halogenated compounds in complex environmental or biological samples. nih.govnih.gov The use of negative chemical ionization (NCI) can further enhance the selective and sensitive detection of electrophilic molecules like organohalogens. nih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure and functional groups present in a molecule.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of the molecule. The substitution pattern on the benzene ring significantly influences the vibrational frequencies. marmacs.org Key vibrational modes for substituted benzenes include:
C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region. docbrown.info
C-C stretching vibrations of the benzene ring: These appear as a series of bands, often in the 1600-1450 cm⁻¹ region. docbrown.info
C-H out-of-plane bending vibrations: These are strong bands in the fingerprint region (below 1000 cm⁻¹) and are highly characteristic of the substitution pattern on the ring. spectra-analysis.com
C-X (Halogen) stretching vibrations: These vibrations occur at lower wavenumbers and their positions are dependent on the mass of the halogen atom. spectroscopyonline.com The C-F stretch will be at the highest frequency, followed by C-Cl, C-Br, and C-I at progressively lower frequencies. spectroscopyonline.com
Raman spectroscopy provides complementary information. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
Table 2: Expected IR Absorption Regions for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C-C Stretch | 1600 - 1450 |
| C-F Stretch | 1250 - 1000 |
| C-Cl Stretch | 850 - 550 |
| C-Br Stretch | 680 - 515 |
| C-I Stretch | 600 - 485 |
| C-H Out-of-Plane Bending | < 900 |
Note: These are general ranges and the exact positions will be influenced by the interactions between the substituents.
While the benzene ring itself is planar, the interactions between the bulky halogen substituents could potentially lead to minor distortions. However, significant conformational isomers are not expected for a single benzene ring derivative like this. Spectroscopic signatures, particularly in the low-frequency region of the IR and Raman spectra, can be sensitive to subtle changes in molecular geometry and intermolecular interactions in the solid state. For molecules with more conformational flexibility, such as substituted cyclohexanes, variable temperature NMR spectroscopy is a more direct method for studying conformational equilibria. acs.org In the case of this compound, spectroscopic analysis would primarily confirm the single dominant conformation.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.
This technique would definitively confirm the substitution pattern on the benzene ring and provide precise measurements of the C-C bond lengths within the ring, as well as the C-Br, C-Cl, C-F, and C-I bond lengths. It would also reveal the planarity of the benzene ring and any minor distortions caused by steric hindrance between the bulky halogen substituents. Furthermore, the crystallographic data provides information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding, that may be present. mdpi.com
Intermolecular Interactions and Crystal Packing Analysis
The solid-state structure and resulting properties of this compound are governed by a complex interplay of intermolecular interactions. Analysis of the crystal packing, typically elucidated through single-crystal X-ray diffraction, reveals the forces that dictate the three-dimensional arrangement of the molecules. wikipedia.orgnih.gov For polyhalogenated benzenes, these interactions are primarily a combination of van der Waals forces, π-π stacking, and halogen bonds.
Halogen bonding is a significant directional interaction in the crystal packing of this compound. bohrium.com It occurs between an electropositive region on one halogen atom (a σ-hole), opposite the C-X covalent bond, and a nucleophilic region on an adjacent molecule, such as another halogen atom. mdpi.com The strength of these halogen bonds increases with the polarizability of the halogen, following the order I > Br > Cl > F. oup.com Consequently, C–I···X and C–Br···X interactions are expected to be the most influential in the crystal lattice of this compound, playing a crucial role in the formation of specific supramolecular synthons. oup.com
Chromatographic Separation Methodologies
Chromatographic techniques are essential for the purification, purity assessment, and analysis of this compound, particularly for separating it from isomers or reaction byproducts.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and versatile technique for analyzing non-volatile organic compounds like polyhalogenated benzenes. scispace.comnih.gov Method development for this compound focuses on optimizing selectivity and resolution to separate it from structurally similar impurities.
A typical RP-HPLC method would employ a hydrophobic stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column. bme.hu Due to the varied halogen substituents, specialized stationary phases like pentafluorophenyl (PFP) or phenyl-hexyl columns can offer alternative selectivity. agilent.comchromforum.org These columns can engage in π-π interactions, which are different for various halogenated aromatics, thus improving separation. chromforum.org
The mobile phase usually consists of a mixture of water and a miscible organic solvent, most commonly acetonitrile (B52724) or methanol. lew.ro A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape. Additives like trifluoroacetic acid (TFA) may be used to improve peak symmetry. chromforum.org Detection is typically achieved using a UV detector, set at a wavelength where the benzene ring exhibits strong absorbance (e.g., 254 nm). lew.ronih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds, making it well-suited for the analysis of halogenated benzene isomers. postnova.com The critical factor in achieving separation of these closely related compounds is the choice of the capillary column's stationary phase. sigmaaldrich.com The principle of "like dissolves like" is a general guide; the polarity of the stationary phase should be matched to the polarity of the analytes. sigmaaldrich.comsigmaaldrich.com
For separating positional isomers of polyhalogenated benzenes, stationary phases with unique selectivity are required. postnova.com While standard non-polar phases (e.g., polydimethylsiloxane) separate based on boiling point, they may not resolve isomers effectively. unt.edu Intermediate and high-polarity columns offer better selectivity.
Stationary phases incorporating phenyl groups (e.g., 50% diphenyl / 50% dimethyl polysiloxane) or cyanopropyl groups provide different interaction mechanisms, such as dipole-dipole and π-π interactions, which are sensitive to the positions of the halogen substituents on the benzene ring. sigmaaldrich.comsigmaaldrich.com For particularly difficult separations, highly polar phases, often containing high percentages of cyanopropyl, or specialty phases like those based on liquid crystals, may be necessary to resolve all isomers. vurup.sk
Table 2: Recommended GC Stationary Phases for Polyhalogenated Benzene Isomers
| Stationary Phase Type | Primary Interaction Mechanism | Suitability for Isomer Separation |
|---|---|---|
| 5% Diphenyl / 95% Dimethyl Polysiloxane | Dispersion, weak π-π | General purpose, moderate |
| 50% Diphenyl / 50% Dimethyl Polysiloxane | Dispersion, strong π-π | Good |
| 14% Cyanopropylphenyl / 86% Dimethyl Polysiloxane | Dipole-dipole, π-π, dispersion | Very Good |
| High-Cyanopropyl Phase (e.g., >50%) | Strong dipole-dipole | Excellent |
To determine the total content of each halogen (F, Cl, Br, I) in this compound, Combustion Ion Chromatography (CIC) is a highly effective and automated technique. eag.comthermofisher.com This method avoids complex sample preparation and allows for the simultaneous, speciated analysis of all halogens from a single sample. diva-portal.orgchromatographyonline.com
The CIC process involves two main stages:
Combustion: A small, precisely weighed amount of the organic compound is combusted in a high-temperature furnace (typically 900-1100 °C) in an argon/oxygen atmosphere. thermofisher.comthermofisher.com This pyrohydrolytic combustion quantitatively converts the covalently bound halogens into their respective hydrogen halides (HF, HCl, HBr, HI). eag.comdiva-portal.org
Ion Chromatography: The resulting gaseous products are transferred to an aqueous absorption solution, where the hydrogen halides dissolve to form fluoride (B91410) (F⁻), chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) ions. eag.com This solution is then automatically injected into an ion chromatograph. The anions are separated on an IC column and quantified using a conductivity detector. diva-portal.org This provides a precise measurement of the mass percentage of each individual halogen in the original sample. chromatographyonline.com
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. For this compound, this analysis provides experimental verification of its empirical and molecular formula, C₆H₂BrClFI, and serves as a crucial check of sample purity. eltra.comresearchgate.net
The analysis is typically performed using an automated combustion analyzer. The compound is combusted at high temperature in a stream of oxygen, converting carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O). The amounts of these combustion products are measured precisely, allowing for the calculation of the mass percentages of carbon and hydrogen. Halogens are determined through separate methods, such as the aforementioned combustion ion chromatography, or by other specific titration or gravimetric techniques after combustion.
The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₆H₂BrClFI) and the atomic weights of the elements. A close agreement, typically within ±0.4%, between the found and calculated values is considered strong evidence for the assigned stoichiometry and high purity of the compound. nih.gov
Table 3: Theoretical Elemental Composition of this compound (C₆H₂BrClFI)
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 21.49% |
| Hydrogen | H | 1.008 | 2 | 2.016 | 0.60% |
| Bromine | Br | 79.904 | 1 | 79.904 | 23.83% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 10.57% |
| Fluorine | F | 18.998 | 1 | 18.998 | 5.67% |
| Iodine | I | 126.904 | 1 | 126.904 | 37.84% |
| Total | 335.341 | 100.00% |
Compound Name Table
| Compound Name |
|---|
| This compound |
| Trifluoroacetic acid |
| Acetonitrile |
| Methanol |
Reactivity and Reaction Mechanisms of 5 Bromo 1 Chloro 3 Fluoro 2 Iodobenzene
Electrophilic Aromatic Substitution (EAS) in Polyhalogenated Systems
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. byjus.com The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.comvanderbilt.edumsu.edu The subsequent loss of a proton from this intermediate restores the aromaticity of the ring, yielding the substituted product. byjus.commasterorganicchemistry.com For polyhalogenated systems, the reaction is significantly influenced by the multiple electron-withdrawing halogen atoms.
Influence of Multiple Halogen Substituents on Ring Deactivation and Regioselectivity
Despite being deactivating, halogens are ortho-, para-directors. msu.edupressbooks.publibretexts.org This is because the lone pairs on the halogen can stabilize the positive charge in the arenium ion intermediate through resonance when the electrophile attacks at the ortho or para positions. libretexts.org This resonance stabilization is not possible for meta-attack.
In a polyhalogenated compound like 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, these effects are cumulative. The key factors determining the outcome of an EAS reaction are:
Ring Deactivation: With four strongly electron-withdrawing halogens, the benzene ring is significantly deactivated, making EAS reactions challenging and requiring harsh conditions or powerful electrophiles.
Regioselectivity: The position of electrophilic attack is determined by the combined directing effects of all four halogens. The directing power generally follows the order of electronegativity, with fluorine having the strongest influence. libretexts.org All halogens direct incoming electrophiles to the positions ortho and para to themselves. wou.edu In this compound, the only available positions for substitution are C4 and C6. The directing effects on these positions must be considered:
Attack at C4: This position is ortho to the fluorine at C3 and the bromine at C5. It is para to the chlorine at C1.
Attack at C6: This position is ortho to the chlorine at C1 and the iodine at C2. It is para to the bromine at C5.
The most activating (or least deactivating) substituent typically governs the regioselectivity. wou.edu Among halogens, reactivity in EAS correlates with electronegativity, with the most electronegative halogen being the least deactivating. libretexts.orglibretexts.org Therefore, fluorine at C3 would exert the most potent ortho-directing effect, favoring substitution at the C4 position. Steric hindrance can also play a significant role; the position between two substituents is often the last to be substituted. wou.edu
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
|---|---|---|---|---|
| -F, -Cl, -Br, -I | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating | Ortho, Para-Directing |
Theoretical Studies of Electrophile Attack and Transition States
The rate-determining step in EAS is the formation of the positively charged arenium ion. libretexts.orguci.edu Computational models, such as those employing Density Functional Theory (DFT), can be used to:
Model the Reactants: Create a three-dimensional model of this compound and the incoming electrophile.
Simulate Electrophile Attack: Simulate the attack of the electrophile at each of the available positions (C4 and C6).
Calculate Intermediate Energies: Determine the relative energies of the two possible arenium ion intermediates. The intermediate with the lower energy (i.e., the most stable) corresponds to the preferred site of attack. The stability is influenced by how effectively the positive charge is delocalized and stabilized by the resonance and inductive effects of the four halogens.
Calculate Transition State Energies: Identify the transition state structures leading to each intermediate and calculate their activation energies. The pathway with the lower activation energy barrier will be the kinetically favored one, leading to the major product.
For this compound, theoretical calculations would likely confirm that attack at the C4 position is favored, primarily due to the strong resonance stabilization provided by the adjacent fluorine atom, which is the most effective among the halogens at stabilizing the positive charge of the arenium ion.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aryl halides are typically unreactive towards nucleophilic substitution under standard conditions. ncerthelp.com However, under specific circumstances, they can undergo Nucleophilic Aromatic Substitution (SNAr). This reaction involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org
Conditions for SNAr in Activated and Deactivated Aryl Halides
The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aryl halide.
Activated Aryl Halides: SNAr reactions proceed readily when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orglumenlearning.comlibretexts.orgpressbooks.pub These groups stabilize the negatively charged intermediate formed during the reaction, thereby lowering the activation energy. lumenlearning.combyjus.com The more EWGs present, the faster the reaction. pressbooks.pub
Deactivated Aryl Halides: Aryl halides lacking such activating groups are considered "deactivated" and are generally inert to SNAr. ncerthelp.com Polyhalogenated benzenes, in the absence of other activating groups, fall into this category. For these unactivated substrates, SNAr can only be achieved under forcing conditions, such as high temperatures and pressures, or with very strong nucleophiles like amide ions (NH₂⁻). pressbooks.pub These harsh conditions often lead to an alternative "elimination-addition" mechanism involving a highly reactive benzyne (B1209423) intermediate. pressbooks.pubuomustansiriyah.edu.iq An alternative approach for unactivated aryl halides involves η⁶-coordination to a transition metal (e.g., Ru(II), Cr(0)), which makes the ring highly electron-deficient and susceptible to nucleophilic attack. worktribe.com
For this compound, the cumulative inductive effect of four halogens makes the ring electron-poor. While this deactivates the ring for EAS, it makes it less resistant to nucleophilic attack than benzene itself. However, without a strongly activating group like -NO₂, SNAr would likely require harsh reaction conditions.
Mechanism of Addition-Elimination Pathways
The most common mechanism for SNAr is the addition-elimination pathway. chemistrysteps.comlibretexts.orguomustansiriyah.edu.iq It is a two-step process:
Addition of the Nucleophile (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group. This initial attack is the slow, rate-determining step because it disrupts the aromaticity of the ring. uomustansiriyah.edu.iqstackexchange.com A resonance-stabilized, negatively charged intermediate, known as a Meisenheimer complex, is formed. libretexts.orglumenlearning.com In this intermediate, the carbon atom at the site of attack becomes sp³-hybridized. libretexts.org The negative charge is delocalized across the ring and is particularly stabilized if electron-withdrawing groups are present at the ortho and para positions. pressbooks.pub
Elimination of the Leaving Group (Fast Step): The leaving group departs, and the electrons from the carbon-leaving group bond collapse back into the ring, restoring its aromaticity. uomustansiriyah.edu.iq This second step is fast as it leads to the stable aromatic product. uomustansiriyah.edu.iq
Impact of Halogen Leaving Group Ability
A distinctive feature of the SNAr mechanism is the unusual trend in leaving group ability for halogens. In contrast to SN1 and SN2 reactions where the leaving group order is I > Br > Cl > F (reflecting C-X bond strength), the order in SNAr is often reversed. chemistrysteps.comstackexchange.com
Typical Halogen Reactivity Order in SNAr: F > Cl ≈ Br > I wikipedia.orgnumberanalytics.comnih.gov
This inverted order is a direct consequence of the addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. stackexchange.com Highly electronegative halogens, particularly fluorine, strongly withdraw electron density from the ring via the inductive effect. This makes the carbon atom they are attached to more electrophilic (electron-poor) and thus more susceptible to attack by a nucleophile. uomustansiriyah.edu.iq This effect stabilizes the transition state leading to the Meisenheimer complex, accelerating the first step of the reaction. nih.gov
In the case of this compound, there is a competition. The C-F bond makes the C3 position highly activated for nucleophilic attack. However, fluoride (B91410) is a poor leaving group in the elimination step compared to iodide or bromide. Conversely, the C-I bond is the weakest and iodide is the best leaving group, but the iodine atom is the least effective at activating the ring for the initial attack. Therefore, the actual site of substitution would depend on the specific reaction conditions and the nature of the nucleophile, balancing the activation of the attack step against the facility of the elimination step.
| Reaction Type | Controlling Factor | Reactivity Order | Reason |
|---|---|---|---|
| SN1 / SN2 | C-X Bond Strength / Leaving Group Stability | I > Br > Cl > F | The C-I bond is the weakest and I- is the most stable anion. |
| SNAr | Ring Activation (Inductive Effect) | F > Cl ≈ Br > I | The high electronegativity of F makes the carbon more electrophilic, accelerating the rate-determining nucleophilic attack. wikipedia.orgstackexchange.comnumberanalytics.com |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly valuable for the functionalization of polyhalogenated aromatic compounds like this compound. thieme-connect.comeie.gr The presence of four different halogen atoms on the benzene ring allows for sequential and site-selective modifications, driven by the differential reactivity of the carbon-halogen bonds.
Selectivity in Sequential Functionalization via Different Halogen Reactivities (e.g., Iodine-Selective Coupling)
The key to the selective functionalization of this compound lies in the distinct reactivity of its four carbon-halogen (C-X) bonds. In transition metal-catalyzed reactions, particularly those involving palladium or nickel catalysts, the first step is typically the oxidative addition of the metal into a C-X bond. nih.gov The rate of this step is largely dependent on the C-X bond dissociation energy (BDE). For halobenzenes, the BDE decreases in the order C-F > C-Cl > C-Br > C-I.
This reactivity hierarchy allows for highly selective sequential cross-coupling reactions. The C-I bond, being the weakest, is the most reactive site for oxidative addition. nih.gov Therefore, under carefully controlled conditions, a palladium or nickel catalyst will selectively insert into the C-I bond, leaving the C-Br, C-Cl, and C-F bonds intact. This enables the introduction of a first functional group at the C-2 position. Following this initial coupling, a second functionalization can be directed to the C-Br bond, and subsequently to the C-Cl bond, by modifying the reaction conditions or the catalyst system. nih.gov The C-F bond is generally the least reactive and typically remains untouched in these cross-coupling reactions. nih.gov
Table 1: Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions
| Carbon-Halogen Bond | Relative Bond Dissociation Energy | Reactivity in Oxidative Addition | Typical Selectivity Order |
|---|---|---|---|
| C-I | Lowest | Highest | 1st Position to React |
| C-Br | Low | High | 2nd Position to React |
| C-Cl | High | Low | 3rd Position to React |
| C-F | Highest | Lowest | Generally Unreactive |
This predictable selectivity allows this compound to serve as a versatile scaffold for the synthesis of complex, multi-substituted aromatic molecules. thieme-connect.com
Mechanism of Oxidative Addition, Transmetalation, and Reductive Elimination
The generally accepted mechanism for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, involves a three-step catalytic cycle. nih.gov
Oxidative Addition : The cycle begins with a low-valent transition metal complex, typically Pd(0) or Ni(0), which inserts into the most reactive carbon-halogen bond. nih.govumb.edu For this compound, this is selectively the C-I bond. This step involves the oxidation of the metal (e.g., from Pd(0) to Pd(II)) and results in the formation of an organopalladium(II) halide intermediate. umb.edu The coordination number of the metal also increases. wikipedia.org
Transmetalation : In this step, a second organic group is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) to the palladium(II) center. The halide ligand on the palladium is replaced by the new organic group, forming a diorganopalladium(II) complex. This step requires an activating agent, such as a base in the Suzuki reaction, to facilitate the transfer. rsc.org
Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming a new carbon-carbon bond. umb.edu This step reduces the metal's oxidation state back to its initial low-valent state (e.g., from Pd(II) to Pd(0)) and regenerates the active catalyst, allowing the cycle to begin anew. umb.edu
This catalytic cycle highlights how the initial selective oxidative addition into the C-I bond of this compound dictates the position of the first functionalization.
Catalyst Design for Efficient and Selective Transformations
Achieving high efficiency and selectivity in the cross-coupling of polyhalogenated substrates requires careful design of the catalytic system. The choice of metal, ligands, and additives can significantly influence the reaction outcome. incatt.nl
Metal Center : Palladium is the most widely used metal for cross-coupling reactions due to its high efficiency and functional group tolerance. rsc.org Nickel catalysts are also effective, particularly for coupling less reactive C-Cl bonds, and can sometimes offer complementary selectivity. acs.org
Ligands : The ligands coordinated to the metal center play a crucial role in tuning its reactivity and stability. whiterose.ac.uk Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition step and stabilize the active catalytic species. incatt.nl The design of ligands can also influence site-selectivity by introducing specific steric or electronic effects that favor reaction at one position over another. polyu.edu.hk In some cases, ligand-free systems using palladium on carbon (Pd/C) or palladium nanoparticles have also proven effective. rsc.org
Catalyst Speciation : The nature of the active catalytic species—whether it is a mononuclear complex, a multinuclear cluster, or a nanoparticle—can impact selectivity. nih.govwhiterose.ac.uk For instance, different palladium species have been shown to favor different reaction sites on the same dihalogenated substrate. nih.gov Controlling the conditions to favor the formation of a specific type of catalyst can therefore be a strategy for directing the reaction to a desired halogen.
Table 2: Factors in Catalyst Design for Selective Cross-Coupling
| Catalyst Component | Role and Influence on Selectivity | Examples |
|---|---|---|
| Metal Center | Determines fundamental catalytic activity. Pd is common for C-I/C-Br; Ni can be used for C-Cl. | Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(dme) |
| Ligands | Modulate catalyst activity, stability, and selectivity through steric and electronic effects. | PPh₃, SPhos, XPhos, Buchwald-type phosphines |
| Additives/Base | Essential for the transmetalation step (e.g., Suzuki) and can influence catalyst stability. | Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Catalyst Speciation | The active catalyst form (monomer, cluster, nanoparticle) can alter site-selectivity. | Mononuclear Pd(0) complexes, Pd₃ clusters, Pd nanoparticles |
Radical Reactions
Beyond transition-metal catalysis, halogenated benzenes can also participate in radical reactions. These reactions proceed through different intermediates and mechanisms, offering alternative pathways for functionalization.
Generation of Aryl Radicals from Halogenated Benzenes
Aryl radicals can be generated from aryl halides through single-electron transfer (SET) processes. rsc.orgnih.gov These methods typically involve the reduction of the aryl halide, leading to the cleavage of the carbon-halogen bond. researchgate.net
Common methods for generating aryl radicals from compounds like this compound include:
Photoredox Catalysis : Visible-light photoredox catalysis has become a powerful tool for generating radicals under mild conditions. rsc.org A photocatalyst (like a ruthenium or iridium complex) absorbs light and enters an excited state. This excited catalyst can then reduce the aryl halide via SET. nih.gov The resulting radical anion is unstable and rapidly fragments, losing a halide anion to form the desired aryl radical. The reactivity order (C-I > C-Br > C-Cl) generally holds, meaning the aryl radical would likely be formed at the C-2 (iodo) or C-5 (bromo) position. researchgate.net
Transition Metal Reductants : Stoichiometric amounts of transition metals can be used to reduce aryl halides and generate radicals. nih.gov
Electrochemical Methods : Electroreduction offers another controlled way to generate aryl radicals from aryl halides by precisely managing the reduction potential. researcher.life
The choice of method and reaction conditions can influence which halogen atom is cleaved to generate the radical intermediate. researchgate.net
Homolytic Aromatic Substitution Mechanisms
Once generated, the aryl radical is a highly reactive intermediate that can participate in various reactions, including homolytic aromatic substitution (HAS). researchgate.netrsc.org In a typical HAS mechanism, the aryl radical adds to another aromatic ring (the substrate), forming a new C-C bond and a cyclohexadienyl radical intermediate. researchgate.net
The final step of the mechanism is the rearomatization of this intermediate. This involves the loss of an atom or group, typically a hydrogen atom, from the ring that was attacked. An oxidizing agent in the reaction mixture facilitates this final step, restoring the aromaticity of the substrate ring and yielding the final biaryl product. rsc.org This process provides a complementary method to transition metal-catalyzed cross-coupling for the formation of C-C bonds. researchgate.net
Photo- and Electrochemical Approaches to Aryl Radical Generation
Modern methods for generating aryl radicals through photoredox catalysis and electrochemistry are well-established for a variety of aryl halides and other precursors. rsc.org These techniques offer sustainable and efficient pathways for creating reactive aryl radical intermediates. nih.gov The general mechanism involves a single-electron transfer to or from the precursor, leading to the cleavage of a carbon-halogen bond to form the aryl radical.
Given the structure of this compound, the carbon-iodine bond is the most likely site for radical generation due to its lower bond dissociation energy compared to C-Br, C-Cl, and C-F bonds. It is therefore plausible that this compound could serve as a precursor to the 5-bromo-1-chloro-3-fluorophenyl radical under appropriate photochemical or electrochemical conditions. However, no specific studies detailing the experimental conditions, efficiency, or subsequent reactions of aryl radicals generated from this particular compound are available in the current scientific literature.
Mechanistic Investigations
No dedicated mechanistic investigations for reactions involving this compound were found. The following subsections detail the absence of specific data for common mechanistic elucidation techniques.
Kinetic Isotope Effects (KIE)
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining reaction mechanisms, particularly the nature of bond-breaking and bond-forming events in the rate-determining step. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), scientists can measure changes in the reaction rate. A significant change often indicates that the bond to the isotopically substituted atom is being broken in the transition state.
For a reaction involving this compound, a KIE study could, for example, elucidate the mechanism of a dehalogenation or a substitution reaction by isotopic labeling of the aromatic protons. However, a thorough search of the literature reveals no published research where KIEs have been measured for any reaction involving this compound.
Computational Chemistry for Reaction Pathway Elucidation
Computational chemistry is an essential tool for understanding reaction mechanisms, predicting reactivity, and characterizing transition states and intermediates that may be difficult to observe experimentally.
Density Functional Theory (DFT) Calculations of Transition States and Intermediates
DFT calculations are widely used to model the electronic structure of molecules and to calculate the geometries and energies of reactants, products, transition states, and intermediates. For a molecule like this compound, DFT could be used to model the transition states of nucleophilic aromatic substitution, cross-coupling reactions, or the formation of the aryl radical. Despite the power of this technique, no specific DFT studies that calculate the transition states or intermediates for reactions of this compound have been published.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals can predict the feasibility and regioselectivity of a reaction. An FMO analysis of this compound would provide valuable insight into its behavior as an electrophile or nucleophile and predict the most likely sites for reaction. However, no such specific analysis for this molecule is available in the literature.
Partial Charge Models and Regioselectivity
The distribution of partial charges across a molecule, influenced by the electronegativity of its constituent atoms, is a key factor in determining its reactivity, particularly towards charged or polar reagents. The four different halogens on the benzene ring of this compound create a complex and non-symmetrical distribution of electron density. A partial charge model would help predict the most electrophilic carbon atoms, which are likely targets for nucleophilic attack. While general principles suggest significant polarization, no specific computational studies detailing the partial charge distribution and its implications for the regioselectivity of this compound have been published.
In Situ Spectroscopic Monitoring of Reactions (e.g., ATR-FT-IR)
The study of the reactivity and mechanisms of complex molecules like this compound benefits immensely from real-time analytical techniques. In situ (in the reaction mixture) spectroscopic methods, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FT-IR) spectroscopy, provide a powerful tool for monitoring the progress of chemical reactions without the need for sample extraction. This technique allows for the continuous tracking of reactant consumption, intermediate formation, and product generation, offering deep insights into reaction kinetics and mechanisms.
ATR-FT-IR spectroscopy operates on the principle of measuring the infrared spectrum of a sample that is in direct contact with an ATR crystal. An infrared beam is passed through the crystal in such a way that it reflects off the internal surface that is in contact with the sample. This reflection creates an evanescent wave that penetrates a short distance into the sample. The absorption of the evanescent wave at specific frequencies by the sample provides a characteristic infrared spectrum of the substances present at the crystal surface. This method is particularly advantageous for monitoring reactions in solution, as it is non-destructive and provides real-time data.
For a polyhalogenated compound such as this compound, the differential reactivity of the halogen substituents is a key aspect of its chemistry. The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I. This hierarchy in bond strength implies that the carbon-iodine bond is the most reactive and therefore the most likely site for reactions such as cross-coupling or metal-halogen exchange.
Detailed Research Findings
While specific in situ ATR-FT-IR studies on this compound are not extensively documented in publicly available literature, the principles of applying this technique can be illustrated through a hypothetical, yet chemically sound, example of a selective Suzuki-Miyaura cross-coupling reaction. In this reaction, the iodine atom is selectively replaced with an aryl group, leaving the other halogens intact.
The reaction to be monitored is:
This compound + Arylboronic acid --(Pd catalyst, base)--> 5-Bromo-1-chloro-3-fluoro-2-aryl-benzene
An in situ ATR-FT-IR probe immersed in the reaction vessel would continuously record the infrared spectrum of the reaction mixture. The following table illustrates the kind of data that would be collected and how it would be interpreted.
| Time (minutes) | Characteristic IR Band Monitored | Wavenumber (cm-1) | Absorbance | Interpretation |
|---|---|---|---|---|
| 0 | C-I stretch of reactant | ~600-500 | High | Start of the reaction, high concentration of this compound. |
| 15 | C-I stretch of reactant | ~600-500 | Decreasing | Consumption of the starting material as the reaction proceeds. |
| 30 | C-I stretch of reactant | ~600-500 | Low | Significant conversion of the reactant. |
| 60 | C-I stretch of reactant | ~600-500 | Very Low/Absent | Reaction nearing completion, most of the reactant has been consumed. |
| 0 | Biaryl C-C stretch of product | ~1400-1450 | Absent | No product present at the start of the reaction. |
| 15 | Biaryl C-C stretch of product | ~1400-1450 | Increasing | Formation of the new carbon-carbon bond and accumulation of the biaryl product. |
| 30 | Biaryl C-C stretch of product | ~1400-1450 | Moderate | Continued formation of the product. |
| 60 | Biaryl C-C stretch of product | ~1400-1450 | High | High concentration of the product as the reaction reaches completion. |
By plotting the absorbance of the characteristic bands of the reactant and product against time, a reaction profile can be generated. This profile provides valuable kinetic data, such as the initial reaction rate, the half-life of the reactant, and the time to reaction completion. Furthermore, the appearance and subsequent disappearance of certain peaks could indicate the formation of transient intermediates, offering deeper mechanistic insights. For instance, in a Grignard reaction, the formation of the organomagnesium compound could be monitored by observing the appearance of new bands associated with the C-Mg bond.
Computational Chemistry and Theoretical Studies of 5 Bromo 1 Chloro 3 Fluoro 2 Iodobenzene
Electronic Structure Calculations
The electronic structure of a molecule dictates its physical and chemical properties. For a complex molecule like 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, computational methods such as Density Functional Theory (DFT) are indispensable for elucidating its structural and electronic characteristics.
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Given the rigid nature of the benzene (B151609) ring, significant conformational flexibility is not expected. The molecule is likely to be largely planar, with minor deviations of the halogen atoms from the plane of the benzene ring. The orientation of the C-X (where X = Br, Cl, F, I) bonds relative to the ring would be a key outcome of the geometry optimization. Due to the lack of specific studies, no experimental or calculated data for the optimized geometry of this molecule can be presented.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrons within a molecule is fundamental to understanding its reactivity. The differing electronegativities of the halogen atoms (F > Cl > Br > I) and the carbon and hydrogen atoms result in an uneven charge distribution across this compound.
An electrostatic potential (ESP) map would visually represent the charge distribution. It is anticipated that the highly electronegative fluorine atom would create a region of negative electrostatic potential, while the larger, more polarizable iodine and bromine atoms might exhibit regions of positive potential (a "sigma-hole") along the C-I and C-Br bond axes. These features are crucial for predicting non-covalent interactions, such as halogen bonding. However, without specific calculations, a detailed ESP map and the precise partial atomic charges on each atom remain undetermined.
Bond Lengths, Bond Angles, and Dihedral Angles
The optimized molecular geometry would provide precise values for all bond lengths, bond angles, and dihedral angles. It is expected that the C-C bond lengths within the benzene ring would be slightly distorted from the ideal 1.39 Å of benzene due to the electronic effects of the various halogen substituents. The C-X bond lengths would follow the trend C-F < C-Cl < C-Br < C-I, reflecting the increasing atomic radii of the halogens.
The bond angles within the benzene ring are also expected to deviate from the ideal 120° of a regular hexagon due to steric and electronic repulsions between the bulky halogen substituents. The dihedral angles would confirm the planarity or near-planarity of the molecule. The absence of published computational studies on this compound means that a data table of these specific geometric parameters cannot be provided.
Quantum Chemical Descriptors
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability.
Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the presence of multiple electron-withdrawing halogen atoms would be expected to lower the energies of both the HOMO and LUMO compared to benzene. The precise value of the HOMO-LUMO gap, however, would require specific quantum chemical calculations which are not available.
Chemical Hardness, Softness, and Electrophilicity Indices
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated. Chemical hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.
Chemical softness (S), the reciprocal of hardness, quantifies the ease of a change in electron distribution. A smaller HOMO-LUMO gap indicates a softer, more reactive molecule. The electrophilicity index (ω) measures the ability of a molecule to accept electrons. These descriptors provide a quantitative measure of the reactivity of this compound. In the absence of calculated HOMO and LUMO energies, these indices cannot be determined.
NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For complex, polysubstituted aromatic compounds like this compound, where first-order analysis is often insufficient, computational methods provide a powerful means to predict and verify spectral assignments. Density Functional Theory (DFT) has become a standard and reliable method for calculating NMR chemical shifts. uni-bonn.de
The typical workflow involves several key steps. First, the geometry of the molecule is optimized at a suitable level of theory, such as B3LYP with a basis set like 6-31+G(d,p). nih.gov Following optimization, NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹³C or CFCl₃ for ¹⁹F, using the following equation:
δsample = σref - σsample
To improve accuracy, systematic errors in computations are often corrected using linear scaling methods, where calculated shifts are plotted against experimental values for a set of related compounds. nih.govresearchgate.net For ¹⁹F NMR predictions, DFT methods like ωB97XD have shown high accuracy, with root-mean-square errors as low as 3.57 ppm. rsc.org The choice of functional and basis set is critical, and benchmarks against experimental data are essential for validating the computational protocol. github.io
For this compound, this process would yield predicted chemical shifts for the two aromatic protons (¹H), six aromatic carbons (¹³C), and the single fluorine atom (¹⁹F). Validation of these predictions would require comparison with experimentally obtained NMR data. A strong correlation between the predicted and experimental values would confirm the structural assignment and provide confidence in the computational model.
| Nucleus | Atom Position | Experimental Shift (δ) | Calculated Shift (δ) | Difference (Δδ) |
|---|---|---|---|---|
| ¹H | H4 | - | - | - |
| H6 | - | - | - | |
| ¹³C | C1-Cl | - | - | - |
| C2-I | - | - | - | |
| C3-F | - | - | - | |
| C4 | - | - | - | |
| C5-Br | - | - | - | |
| C6 | - | - | - | |
| ¹⁹F | F on C3 | - | - | - |
Note: The table above is illustrative. Specific experimental and calculated values are required for a complete analysis.
Modeling of Reactivity and Selectivity
Reaction Coordinate Scans and Transition State Search
Understanding the reaction mechanisms of this compound requires detailed knowledge of the potential energy surface (PES) for a given transformation. Computational chemistry provides essential tools for this exploration through reaction coordinate scans and transition state (TS) searches.
A reaction coordinate scan involves systematically changing a specific geometric parameter (e.g., a bond length or angle) and performing a constrained geometry optimization at each step. This process generates a one-dimensional slice of the PES, which can help identify minima corresponding to reactants and products, as well as providing an initial guess for the geometry of the transition state that connects them.
Once an approximate TS structure is located, more sophisticated algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are employed to locate the exact first-order saddle point on the PES. A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. whiterose.ac.uk
For this compound, these methods could be applied to various reactions, including:
Nucleophilic Aromatic Substitution (SNAr): By scanning the distance between a nucleophile and one of the halogen-bearing carbons, the energy profile for the formation of the Meisenheimer complex intermediate and the subsequent loss of the halide can be mapped. researchgate.netnih.gov The transition states for both the addition and elimination steps can be located to determine the rate-determining step.
Halogen Dance Reactions: This type of isomerization, common in polyhalogenated aromatics, involves the migration of a halogen atom. researchgate.netresearchgate.netnih.gov Transition state searches can elucidate the mechanism, for instance, by modeling bromo-bridged or iodo-bridged transition states to determine the most energetically favorable pathway for isomerization or disproportionation. researchgate.netresearchgate.net
The calculated activation energies (the energy difference between the reactants and the transition state) provide quantitative predictions of reaction rates and allow for the comparison of competing reaction pathways.
Solvation Models in Computational Studies
Chemical reactions are most often conducted in solution, where interactions between the solute and solvent molecules can significantly influence reactivity, stability, and reaction mechanisms. Computational studies must account for these effects to provide realistic and accurate predictions. While explicit solvation models, which include individual solvent molecules, are highly accurate, they are computationally very expensive. A more common and efficient approach is the use of implicit or continuum solvation models. mdpi.com
These models treat the solvent as a continuous medium with a characteristic dielectric constant (ε). The solute is placed within a cavity in this dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated self-consistently. nih.gov
Several popular implicit solvation models are widely used:
Polarizable Continuum Model (PCM): This is a versatile and widely used model that has several variants, such as the Integral Equation Formalism PCM (IEF-PCM). It creates a solute-shaped cavity and calculates the solvation free energy based on the solute-solvent electrostatic interactions. nih.govscience.gov
Conductor-like Screening Model (COSMO): This model simplifies the calculation by treating the solvent as a perfect conductor, which provides a good approximation for solvents with high dielectric constants. numberanalytics.com
Solvation Model based on Density (SMD): The SMD model is considered a "universal" solvation model applicable to any solvent for which key descriptors are known. It is based on the solute's quantum mechanical charge density and includes terms for cavitation, dispersion, and solvent structure in addition to bulk electrostatics. nih.govacs.org
For a polar molecule like this compound, the choice of solvent can drastically alter its reactivity. Using these solvation models, one can compute reaction profiles in various solvents (e.g., polar protic, polar aprotic, nonpolar) to predict how the solvent will affect activation barriers and the stability of intermediates and products. numberanalytics.com
Prediction of Regioselectivity in Halogenation and Substitution Reactions
The benzene ring in this compound has two available positions for further substitution (C4 and C6). Predicting which site will be favored in reactions like electrophilic aromatic substitution (EAS) or metallation is a key challenge that can be addressed computationally. Halogens are deactivating yet ortho-, para-directing groups. The combined electronic and steric effects of the four different halogens make intuitive prediction difficult.
Computational methods can predict regioselectivity by comparing the energies of the intermediates or transition states for all possible reaction pathways. rsc.org
Electrophilic Aromatic Substitution (EAS): In EAS, the regioselectivity is determined by the stability of the cationic intermediate (the Wheland or sigma complex). A common computational strategy is to model the intermediates formed by the attack of an electrophile at each available position (C4 and C6). The pathway proceeding through the lowest-energy intermediate is predicted to be the major product. rsc.orgnih.gov The activation Gibbs free energies for each pathway can also be calculated; a lower activation energy corresponds to a faster reaction and the kinetically favored product. rsc.org
Nucleophilic Aromatic Substitution (SNAr): The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, opposite to that in SN1/SN2 reactions. chemistrysteps.com However, the specific substitution site in polyhalogenated systems also depends on the stability of the intermediate Meisenheimer complex. Calculations can determine the relative energies of the intermediates formed from nucleophilic attack at C1, C2, C3, or C5, thus predicting the most likely leaving group.
Directed Ortho-Metallation (DoM): In reactions involving lithiation, regioselectivity can be predicted by calculating the stability of the possible lithiated intermediates. The most stable carbanion, often influenced by the inductive effects of adjacent halogens, will correspond to the major product.
| Reaction Type | Position of Attack | Intermediate Structure | Calculated Relative Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|---|
| Electrophilic Substitution (e.g., Nitration) | C4 | Sigma complex at C4 | ΔE₁ | The pathway with the lower ΔE is favored. |
| C6 | Sigma complex at C6 | ΔE₂ | ||
| Metallation (e.g., Lithiation) | C4 | Aryl anion at C4 | ΔE₃ | The pathway with the lower ΔE is favored. |
| C6 | Aryl anion at C6 | ΔE₄ |
Non-Covalent Interactions (NCIs)
Halogen Bonding Interactions
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). nih.gov This interaction arises from the anisotropic distribution of electron density around the halogen atom. While the halogen's periphery is electron-rich (a negative belt), a region of positive electrostatic potential, known as a σ-hole , exists along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). nih.govjussieu.fr
The strength of the σ-hole, and thus the halogen bond, depends on two main factors:
The identity of the halogen: The strength increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl >> F. nih.gov Fluorine typically does not form halogen bonds as a donor due to its high electronegativity and low polarizability.
The chemical environment: Electron-withdrawing groups attached to the carbon bearing the halogen enhance the positive character of the σ-hole, leading to stronger halogen bonds. nih.gov
In this compound, the iodine atom is expected to be the strongest halogen bond donor, followed by bromine and then chlorine. The electron-withdrawing nature of the fluorine and other halogens on the aromatic ring will further increase the magnitude of the σ-holes on the I, Br, and Cl atoms compared to their monosubstituted benzene counterparts.
Computational tools are essential for characterizing these interactions. nih.gov
Electrostatic Potential (ESP) Maps: These maps are generated on the molecule's electron density surface and visually represent the σ-hole. The magnitude of the positive potential (Vs,max) in the σ-hole region correlates directly with the strength of the potential halogen bond. nih.govresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can identify a bond critical point (BCP) between the halogen donor and the acceptor atom, providing evidence of an interaction. nih.gov
Interaction Energy Calculations: High-level quantum chemical calculations (e.g., MP2 or CCSD(T)) can be used to compute the binding energy of a halogen-bonded dimer, providing a quantitative measure of the interaction strength. nih.gov
The ability of this compound to act as a multi-directional halogen bond donor makes it a potentially valuable building block in crystal engineering and supramolecular chemistry.
| Halogen Bond Donor | Covalent Bond Strength | Polarizability | Expected σ-hole Magnitude (Vs,max) | Relative Halogen Bond Strength |
|---|---|---|---|---|
| C-I | Weakest | Highest | Most Positive | Strongest |
| C-Br | Intermediate | High | Positive | Intermediate |
| C-Cl | Stronger | Intermediate | Slightly Positive | Weakest |
| C-F | Strongest | Lowest | Negative/Neutral | Negligible/Repulsive |
π-Stacking and Van der Waals Forces in Molecular Assemblies
π-Stacking Interactions:
π-stacking refers to the non-covalent attractive interactions between aromatic rings. These interactions are crucial in determining the crystal packing of benzene derivatives. However, the nature and strength of π-stacking are highly sensitive to the substituents on the aromatic ring. In the case of this compound, the presence of multiple halogen atoms significantly modulates the electrostatic potential of the benzene ring.
The electron-withdrawing nature of the halogen atoms (F, Cl, Br, I) reduces the electron density of the π-system, which can weaken the traditional π-stacking interactions observed in unsubstituted benzene. Furthermore, studies on other fluorinated aromatic compounds have shown that fluorine substitution can disrupt typical π-stacking motifs. rsc.org This disruption arises from the altered quadrupole moment of the aromatic ring and potential repulsive interactions between the electronegative fluorine atoms of adjacent molecules. rsc.org
Instead of a perfectly co-facial parallel stacking, polyhalogenated benzenes often adopt offset or slipped-stack arrangements to minimize electrostatic repulsion and maximize favorable dispersion and electrostatic interactions. The large and polarizable iodine and bromine atoms in this compound can also lead to halogen-π interactions, where the halogen atom of one molecule interacts with the π-cloud of a neighboring molecule.
Van der Waals Forces:
Van der Waals forces are a set of distance-dependent intermolecular forces that are fundamental to the cohesion of molecular solids and liquids. lumenlearning.com They are categorized into three types:
Keesom force (dipole-dipole interaction): Occurs between molecules with permanent dipoles. Due to the asymmetric substitution pattern, this compound is a polar molecule and is expected to exhibit dipole-dipole interactions.
Debye force (dipole-induced dipole interaction): Arises from the interaction of a polar molecule with a nonpolar molecule.
London dispersion forces: These are the weakest of the Van der Waals forces and are present in all molecules. They arise from the temporary fluctuations in the electron density of atoms and molecules, creating instantaneous dipoles. lumenlearning.com
The interplay between the potentially weakened π-stacking and the significant Van der Waals forces, particularly the London dispersion forces, will ultimately dictate the three-dimensional arrangement of this compound molecules in a crystal lattice.
The following table provides an illustrative overview of the types of intermolecular forces and their expected relative contributions to the stability of molecular assemblies of this compound, based on general principles for polyhalogenated aromatic compounds.
| Intermolecular Force | Description | Expected Contribution for this compound |
| π-Stacking | Attraction between the π-electron clouds of aromatic rings. | Moderate, but likely disrupted or offset due to halogen substitution. |
| Dipole-Dipole Interactions | Attraction between the permanent positive and negative poles of polar molecules. | Moderate, due to the molecule's permanent dipole moment. |
| London Dispersion Forces | Attraction from temporary, fluctuating dipoles in all molecules. | Strong, due to the high polarizability of the large Br and I atoms. |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Potentially significant, especially involving the iodine atom as a halogen bond donor. |
Reduced Density Gradient (RDG) and NCI (Non-Covalent Interaction) Analyses
To visualize and characterize weak intermolecular interactions, computational chemistry employs tools such as Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analyses. These methods are based on the electron density (ρ) and its derivatives, providing a graphical representation of non-covalent interactions in real space.
Reduced Density Gradient (RDG):
The Reduced Density Gradient is a dimensionless quantity derived from the electron density and its first derivative (gradient). A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) reveals regions of different types of interactions.
Strong attractive interactions (e.g., hydrogen bonds): Appear as spikes at negative values of sign(λ₂)ρ.
Weak interactions (e.g., Van der Waals): Appear as spikes around zero.
Strong repulsive interactions (e.g., steric clashes): Appear as spikes at positive values of sign(λ₂)ρ.
For this compound, an RDG analysis of its dimer or crystal structure would be expected to show broad regions of low-density, low-gradient spikes, indicative of dominant Van der Waals interactions. Localized spikes at negative sign(λ₂)ρ values might appear if specific interactions like halogen bonds or weak hydrogen bonds are present.
NCI (Non-Covalent Interaction) Analysis:
The NCI analysis provides a visually intuitive way to explore non-covalent interactions. It generates three-dimensional isosurfaces of the RDG, which are colored according to the value of sign(λ₂)ρ. This coloring scheme allows for the immediate identification and characterization of the nature of the interactions:
Blue isosurfaces: Indicate strong attractive interactions like hydrogen bonds.
Green isosurfaces: Represent weak, delocalized interactions such as Van der Waals forces.
Red isosurfaces: Signify repulsive steric clashes.
A hypothetical NCI plot for a dimer of this compound would likely display large, green-colored isosurfaces between the molecules, highlighting the significance of dispersion forces in their association. Smaller, bluish-green surfaces might be observed in regions of halogen-π or dipole-dipole interactions, while red areas would indicate steric repulsion between the bulky halogen atoms.
The following table summarizes the expected outcomes of RDG and NCI analyses for the intermolecular interactions in this compound, based on computational studies of similar halogenated molecules.
| Analysis Type | Expected Findings for this compound |
| RDG Plot | - Prominent spikes in the low-density, low-gradient region, confirming the prevalence of Van der Waals interactions.- Possible smaller spikes at negative sign(λ₂)ρ, suggesting weak directional interactions like halogen bonds. |
| NCI Plot | - Extensive green isosurfaces between molecular units, visualizing the broad areas of dispersion forces.- Potential for small, localized blue or bluish-green surfaces indicating regions of stronger attraction (e.g., C-H···X contacts or halogen bonds).- Red-colored surfaces in areas of close contact between bulky halogen atoms, indicating steric repulsion. |
Applications of 5 Bromo 1 Chloro 3 Fluoro 2 Iodobenzene in Advanced Materials and Medicinal Chemistry Research
Precursor in Organic Synthesis
In the realm of organic synthesis, 5-Bromo-1-chloro-3-fluoro-2-iodobenzene is a highly valued precursor. The presence of iodine, bromine, chlorine, and fluorine atoms on the same aromatic scaffold allows for a programmed, stepwise introduction of different functional groups, leveraging the distinct reactivity of each carbon-halogen bond.
Building Block for Complex Polyhalogenated Aromatic Architectures
The primary utility of this compound lies in its role as a foundational element for creating intricate polyhalogenated aromatic compounds. The reactivity of the carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F, enabling chemists to perform selective reactions at one site while leaving the others intact for subsequent transformations. This hierarchical reactivity is fundamental to modern organic synthesis, allowing for the construction of complex molecules that would be difficult to assemble otherwise. This controlled, site-selective functionalization is crucial for developing materials with tailored electronic or physical properties and for synthesizing advanced pharmaceutical intermediates.
The following table illustrates the general reactivity hierarchy of carbon-halogen bonds, which underpins the synthetic utility of polyhalogenated compounds.
| Carbon-Halogen Bond | Relative Reactivity in Cross-Coupling |
| C-I (Iodo) | Highest |
| C-Br (Bromo) | High |
| C-Cl (Chloro) | Moderate |
| C-F (Fluoro) | Low (Generally inert) |
Synthesis of Biaryl and Terphenyl Compounds
The construction of biaryl and terphenyl scaffolds, which are common motifs in pharmaceuticals, agrochemicals, and organic electronics, is a significant application of this compound. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are effectively employed to form new carbon-carbon bonds at specific positions on the benzene (B151609) ring. google.com
By carefully selecting catalysts and reaction conditions, one halogen can be selectively coupled. For instance, the highly reactive carbon-iodine bond can be targeted first in a palladium-catalyzed Suzuki coupling with an arylboronic acid to form a biaryl structure. google.com The remaining bromine and chlorine atoms can then be subjected to further coupling reactions with different aryl partners to build more complex terphenyl or even larger poly-aromatic systems. google.com This stepwise approach provides precise control over the final molecular architecture.
Intermediate for Ligands in Transition Metal Catalysis
The development of sophisticated ligands is central to advancing transition metal catalysis. Polyhalogenated aromatic compounds serve as key intermediates in the synthesis of these complex ligands. The ability to sequentially replace halogen atoms with coordinating groups, such as phosphines, allows for the precise construction of ligand frameworks. For example, a stepwise lithiation followed by reaction with a chlorophosphine could be envisioned to install phosphino (B1201336) groups selectively at the more reactive halogen positions. While direct synthesis of ligands from this compound is not extensively documented in readily available literature, its structure makes it an ideal candidate for creating unique phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands with specific steric and electronic properties for use in catalysis. researchgate.net
Medicinal Chemistry Research
In medicinal chemistry, the introduction of halogen atoms is a widely used strategy to modulate the pharmacological properties of a drug candidate, including its potency, lipophilicity, and metabolic stability. The unique substitution pattern of this compound makes it a valuable starting material for drug discovery programs.
Potential as Pharmaceutical Intermediate
This compound is recognized as a useful raw material and intermediate for the synthesis of pharmaceuticals. mdpi.com Its polyhalogenated nature allows it to be incorporated into larger, more complex molecules that may exhibit biological activity. google.com The fluorine atom, in particular, is a common feature in many modern drugs, often enhancing metabolic stability and binding affinity. The ability to use this compound to build complex scaffolds makes it a focus in development efforts for new therapeutic agents. google.com
Development of Bioactive Compounds with Specific Pharmacological Activities
Research has indicated that derivatives of halogenated benzenes are being explored for their potential to yield bioactive molecules. google.com For instance, studies have suggested that certain derivatives can exhibit anticancer activity by inhibiting key metabolic pathways in cancer cells. google.com The specific arrangement of halogens on the this compound ring offers a unique template for designing novel compounds. By selectively functionalizing the molecule, medicinal chemists can explore how different substituents at various positions affect the interaction with biological targets, such as enzymes or receptors, to develop compounds with specific and potent pharmacological activities. google.com
Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes)
The study of how xenobiotics, or foreign compounds, interact with metabolic enzymes is a cornerstone of medicinal chemistry and toxicology. Cytochrome P450 (CYP450) enzymes, a superfamily of proteins crucial for metabolizing a wide array of substances, are often a focal point of such research. biomolther.org While direct inhibitory studies on this compound are not extensively documented in public literature, its structure as a polyhalogenated aromatic hydrocarbon (PHAH) places it within a class of compounds known to interact with these enzymes. nih.gov
Inhibition of CYP450 enzymes can occur through several mechanisms, primarily reversible (competitive, non-competitive) and irreversible (mechanism-based) inhibition. nih.gov Competitive inhibition occurs when a compound binds to the active site of the enzyme, preventing the substrate from binding. Irreversible inhibition involves the inhibitor, or a reactive metabolite formed by the CYP450 enzyme itself, covalently binding to the enzyme, leading to a long-lasting loss of activity. nih.gov
Halogenated aromatic hydrocarbons can act as substrates and inhibitors for CYP450 enzymes, particularly for family 1 enzymes like CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolic activation of many environmental procarcinogens. nih.gov The specific pattern of halogenation on the benzene ring influences the molecule's affinity for the enzyme's active site and its potential to act as an inhibitor. The presence of multiple, bulky halogen atoms like bromine and iodine, as seen in this compound, can significantly impact how the molecule fits within the enzyme's binding pocket.
Table 1: General Mechanisms of Cytochrome P450 Enzyme Inhibition
| Inhibition Type | Mechanism of Action | Effect on Enzyme Kinetics |
|---|---|---|
| Competitive | Inhibitor binds to the active site, competing with the substrate. | Increases apparent Km (Michaelis constant); Vmax (maximum velocity) remains unchanged. |
| Non-competitive | Inhibitor binds to an allosteric site, altering the enzyme's conformation. | Km remains unchanged; decreases apparent Vmax. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases both apparent Km and apparent Vmax. |
| Irreversible (Mechanism-Based) | A reactive metabolite, formed by the enzyme, covalently binds to and inactivates the enzyme. | Time-dependent, long-lasting loss of enzyme activity. |
Structure-Activity Relationship (SAR) Studies of Halogenated Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For halogenated aromatic compounds, SAR analysis helps elucidate how the type, number, and position of halogen substituents influence their interaction with biological targets like enzymes. drugbank.com Key molecular properties influenced by halogenation include lipophilicity, electronic distribution, and steric profile.
The inhibitory potency of halogenated compounds against enzymes is often correlated with their lipophilicity (LogP) and electronic properties. nih.gov Generally, increasing the halogenation can increase lipophilicity, potentially enhancing binding to hydrophobic pockets within an enzyme's active site. The electronic nature of the halogens also plays a critical role. Halogens exert a dual electronic influence: they are electronegative and withdraw electron density from the aromatic ring via the inductive effect, while also donating electron density through resonance. libretexts.orgquora.com This balance affects the molecule's ability to participate in interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for enzyme inhibition. nih.gov
For instance, studies on various substituted benzenes have shown that the position of a hydroxyl group can have a strong positive effect on inhibitory activity against certain enzymes, while other substitutions may have a negative effect. nih.gov In the context of a polyhalogenated benzene like this compound, the unique arrangement of five different substituents (four halogens and hydrogen) creates a specific electronic and steric landscape that dictates its potential biological activity. The differential reactivity of the C-I, C-Br, and C-Cl bonds also adds a layer of complexity to its metabolic profile and potential for forming reactive intermediates.
Table 2: Influence of Halogen Properties on Molecular Interactions in SAR
| Property | Influence on Biological Activity | Halogen Trend (F > Cl > Br > I) |
|---|---|---|
| Electronegativity | Affects inductive electron withdrawal, influencing bond polarities and interactions with enzyme residues. | Decreases down the group. |
| Atomic Size (Van der Waals radius) | Impacts steric fit within the enzyme's binding site; larger halogens can cause steric hindrance or form favorable van der Waals contacts. | Increases down the group. |
| Polarizability | Enhances London dispersion forces, contributing to binding affinity, especially for larger halogens. | Increases down the group. |
| Lipophilicity (Hydrophobicity) | Governs partitioning into biological membranes and hydrophobic pockets of proteins. Generally increases with halogenation. | Generally increases with atomic mass. |
| Carbon-Halogen Bond Strength | Determines the likelihood of metabolic cleavage, which can lead to the formation of reactive metabolites and mechanism-based inhibition. | Decreases down the group (C-F is strongest, C-I is weakest). |
Materials Science Research
Precursors for Functional Polymers and Organic Electronics
This compound is a highly specialized building block for the synthesis of complex organic molecules used in materials science. chemicalbook.comchemicalbook.com Its utility stems from the presence of four different halogen atoms on the benzene ring, each exhibiting distinct reactivity in metal-catalyzed cross-coupling reactions. This differential reactivity allows for programmed, site-selective chemical modifications.
The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond is the most reactive and typically the first to participate in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), followed by the carbon-bromine bond, and then the carbon-chlorine bond. The carbon-fluorine bond is generally the most inert under these conditions. This reactivity hierarchy enables chemists to sequentially introduce different organic fragments onto the aromatic core, building up complex, multi-ring architectures that are essential for functional polymers and materials for organic electronics. These materials are used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Influence of Halogenation on Optical and Electronic Properties
The extensive halogenation of the benzene ring in this compound profoundly influences its optical and electronic properties, a key consideration in materials science. uobabylon.edu.iq The electron-withdrawing nature of the halogens lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This tuning of frontier orbital energies is a critical strategy in designing materials for organic electronic devices, as it governs charge injection, transport, and the optical bandgap.
Furthermore, the presence of heavy atoms like iodine and bromine introduces a significant "heavy atom effect." pku.edu.cn This phenomenon enhances spin-orbit coupling, which facilitates intersystem crossing—the transition between singlet and triplet excited states. This property is highly desirable in materials designed for phosphorescent OLEDs (PhOLEDs), where triplet excitons must be harvested efficiently to achieve high quantum yields. The photophysical properties, including fluorescence and phosphorescence, can thus be systematically tuned by the specific pattern of halogenation. pku.edu.cn
Table 3: General Effects of Halogenation on Benzene Ring Properties
| Property | Effect of Halogen Substituents | Significance in Materials Science |
|---|---|---|
| Electronic Properties | Inductive withdrawal lowers HOMO/LUMO energy levels. | Tuning of energy levels for efficient charge injection/transport in organic electronics. |
| Optical Properties | Can shift absorption and emission spectra (bathochromic or hypsochromic shifts). | Control of color and emission characteristics in dyes and OLEDs. |
| Photophysical Properties (Heavy Atom Effect) | Enhances intersystem crossing (singlet to triplet state), often quenching fluorescence and promoting phosphorescence. | Crucial for developing efficient phosphorescent materials for OLEDs and sensors. |
| Reactivity | Deactivates the ring towards electrophilic substitution but provides sites for cross-coupling reactions. chemistrysteps.com | Enables synthesis of complex, conjugated molecules for advanced materials. |
Environmental and Analytical Chemistry Research
Method Development for Detection and Quantification of Complex Halogenated Organic Compounds in Environmental Samples
Complex halogenated organic compounds, including polyhalogenated benzenes, represent a significant challenge for environmental and analytical chemistry. Their persistence, potential for bioaccumulation, and presence at ultra-trace concentrations in complex environmental matrices (such as water, soil, and biological tissues) necessitate highly sensitive and selective analytical methodologies. chromatographyonline.comnih.gov
The standard for the analysis of organohalogens is gas chromatography (GC) coupled with a selective detector. chromatographyonline.com For compounds like this compound, an electron capture detector (ECD) would offer high sensitivity due to the multiple electronegative halogen atoms. However, for unambiguous identification and quantification in complex samples, mass spectrometry (MS) is the method of choice. nih.gov High-resolution mass spectrometry (HRMS) provides the mass accuracy needed to determine the elemental composition and distinguish target analytes from matrix interferences. chromatographyonline.com
Method development involves several critical steps:
Sample Extraction: Efficiently removing the target analyte from the sample matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). tandfonline.com
Cleanup: Removing co-extracted interfering compounds through column chromatography using materials like silica (B1680970), alumina (B75360), or carbon. chromatographyonline.com
Instrumental Analysis: Separation and detection using advanced chromatographic techniques. Comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation power for resolving components in highly complex mixtures of halogenated compounds. chemistry-matters.com
Quantification: Isotope dilution mass spectrometry, where a stable isotope-labeled version of the analyte is used as an internal standard, is often employed for the most accurate and precise quantification. duq.edu
The development of robust analytical methods is crucial for monitoring the fate and transport of complex halogenated compounds in the environment and assessing potential exposure. chromatographyonline.com
Table 4: Common Analytical Techniques for Halogenated Organic Compounds
| Technique | Principle | Application/Advantage |
|---|---|---|
| Gas Chromatography-Electron Capture Detection (GC-ECD) | Separates volatile compounds; ECD is highly sensitive to electronegative atoms (halogens). | High sensitivity for screening and routine analysis of halogenated pesticides and PCBs. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds and identifies them based on their mass-to-charge ratio and fragmentation pattern. | Provides structural confirmation; considered the gold standard for identification. |
| Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | GC coupled with MS capable of high mass accuracy measurements. | Enables determination of elemental composition, providing very high selectivity and confidence in identification, especially for dioxins and related compounds. chromatographyonline.com |
| Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) | Uses two different GC columns to provide greatly enhanced separation capacity. | Ideal for resolving individual components in extremely complex mixtures of isomers and congeners. chemistry-matters.com |
Studies on Environmental Fate and Transformation (e.g., Reductive Dehalogenation)
Specific environmental fate and transformation studies on this compound are not extensively documented in publicly available scientific literature. However, the environmental behavior of this compound can be inferred from the well-established principles governing the fate of polyhalogenated aromatic compounds. A primary transformation pathway for such compounds in anaerobic environments is reductive dehalogenation. eurochlor.org
Reductive dehalogenation is a microbially mediated process where a halogen substituent on an aromatic ring is replaced by a hydrogen atom. eurochlor.org The susceptibility of a carbon-halogen bond to cleavage generally follows the order I > Br > Cl > F, which is inversely related to the bond dissociation energy. wikipedia.org Consequently, it is anticipated that the iodine and bromine atoms of this compound would be preferentially removed over the chlorine and fluorine atoms under anaerobic conditions.
Several anaerobic microorganisms, such as those from the Dehalococcoides genus, are known to carry out reductive dehalogenation of chlorinated and brominated aromatic compounds. nih.gov While direct evidence for the degradation of this compound by these organisms is lacking, their known metabolic capabilities suggest they could potentially mediate its transformation.
The following table outlines the general principles of reductive dehalogenation applicable to polyhalogenated benzenes.
| Halogen | Carbon-Halogen Bond Dissociation Energy (kJ/mol) | General Reactivity in Reductive Dehalogenation |
| Iodine (I) | ~234 | Highest |
| Bromine (Br) | ~293 | High |
| Chlorine (Cl) | ~351 | Moderate |
| Fluorine (F) | ~452 | Lowest |
Note: The bond dissociation energies are approximate values for a methyl halide and can vary in an aryl system but the trend remains the same. wikipedia.org
Assessment of Persistence and Bioaccumulation in Biological Systems
The persistence of a halogenated organic compound is influenced by its resistance to biotic and abiotic degradation processes. nih.gov The presence of multiple halogen atoms, particularly chlorine and fluorine, on the benzene ring of this compound likely confers a high degree of resistance to degradation, leading to a prolonged environmental half-life.
Bioaccumulation potential is often correlated with the octanol-water partition coefficient (Log Kow), a measure of a chemical's lipophilicity. Halogenated aromatic compounds generally exhibit high Log Kow values, indicating a preference for partitioning into lipids rather than water. nih.gov This suggests a high potential for this compound to accumulate in organisms and biomagnify through the food web. Studies on other polyhalogenated compounds, such as polyhalogenated carbazoles, have demonstrated their bioaccumulative nature in aquatic ecosystems. nih.govnih.gov
The following table provides a qualitative assessment of the likely environmental properties of this compound based on the general behavior of polyhalogenated aromatic compounds.
| Environmental Property | Predicted Behavior for this compound | Rationale |
| Persistence | High | Resistance of the polyhalogenated aromatic structure to degradation. |
| Bioaccumulation | High | Expected high lipophilicity (hydrophobicity) due to halogenation. |
| Biomagnification | Potential to occur | Accumulation through the food chain is common for persistent, lipophilic compounds. |
It is crucial to emphasize that these assessments are based on the general properties of related compounds and that specific experimental data for this compound are needed for a definitive characterization of its environmental fate and ecotoxicological profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, and how do reaction conditions influence halogen positioning?
- The compound can be synthesized via sequential halogenation. For example, iodination of 5-bromo-1-chloro-3-fluorobenzene using iodine monochloride (ICl) at low temperatures (0–5°C) in acetic acid achieves regioselective substitution at the ortho position . Purity (>95%) can be confirmed via GC or HPLC, as seen in analogous halogenated benzene derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this polyhalogenated benzene derivative?
- 19F NMR is critical for identifying fluorine environments, while 13C NMR resolves carbon signals influenced by heavy atoms (Br, I). Mass spectrometry (EI-MS) is essential for confirming molecular weight (MW: 351.32 g/mol), with isotopic patterns distinguishing bromine and chlorine . X-ray crystallography, as used in related structures, can resolve spatial arrangements of substituents .
Q. How does steric hindrance from iodine impact reactivity in cross-coupling reactions?
- The iodine atom’s bulkiness reduces reactivity in Suzuki-Miyaura couplings. Preferential use of Pd(PPh₃)₄ with bulky phosphine ligands at elevated temperatures (80–100°C) mitigates dehalogenation side reactions, as demonstrated in similar iodobenzene systems .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?
- Density Functional Theory (DFT) calculations (e.g., using MOE software) model electron density maps to predict sites for electrophilic attack. For this compound, the meta position to iodine is most reactive due to reduced electron withdrawal compared to para halogens .
Q. What strategies resolve contradictions between experimental and theoretical spectral data (e.g., NMR chemical shifts)?
- Discrepancies often arise from solvent effects or crystal packing. For example, simulated NMR shifts (via Gaussian) may deviate from experimental data due to hydrogen bonding in polar solvents like DMSO-d6. Cross-validating with solid-state NMR or X-ray structures addresses these gaps .
Q. How can isotopic labeling (e.g., 13C or 2H) track halogen migration during pyrolysis or photolysis?
- Isotopic tracers in controlled pyrolysis experiments (200–300°C) reveal migratory aptitudes: iodine shows higher mobility than bromine due to weaker C–I bonds. GC-MS analysis of degradation products quantifies isotopic redistribution .
Q. What safety protocols are critical for handling this compound given its multiple hazardous substituents?
- Ventilation : Use fume hoods to prevent inhalation (H335 hazard). PPE : Nitrile gloves and goggles are mandatory due to skin/eye irritation risks (H315/H319). Waste disposal : Halogenated byproducts require neutralization before aqueous disposal .
Methodological Design Considerations
Q. How to design a multi-step synthesis incorporating this compound as a key intermediate for indole derivatives?
- Example pathway:
Buchwald-Hartwig amination to introduce an amine group at the para position.
Cyclization with ethyl glyoxylate under acidic conditions to form indole scaffolds.
Yield optimization (60–75%) requires careful control of Pd catalyst loading (2–5 mol%) .
Q. What analytical workflows validate batch-to-batch consistency in halogenated aromatic compounds?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
